
2-chlorosulfonylethyl N,N-dimethylcarbamate
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Overview
Description
2-Chlorosulfonylethyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C5H10ClNO4S. It is characterized by the presence of a chlorosulfonyl group attached to an ethyl chain, which is further connected to a N,N-dimethylcarbamate moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorosulfonylethyl N,N-dimethylcarbamate typically involves the reaction of chlorosulfonic acid with ethyl N,N-dimethylcarbamate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorosulfonylethyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The chlorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions may require nucleophiles like alcohols or amines.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chlorosulfonylethyl N,N-dimethylcarbamate is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: It can be used in biochemical studies to understand enzyme mechanisms.
Medicine: It may be employed in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chlorosulfonylethyl N,N-dimethylcarbamate exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes to inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chlorosulfonylethyl N,N-dimethylcarbamate can be compared with other similar compounds such as:
Chlorosulfonic acid: Similar chlorosulfonyl group but lacks the N,N-dimethylcarbamate moiety.
Ethyl chloroformate: Contains a chloroformate group instead of chlorosulfonyl.
N,N-Dimethylcarbamate derivatives: Similar carbamate group but different substituents.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chlorosulfonylethyl N,N-dimethylcarbamate, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions starting from chlorinated aromatic precursors, with key steps including sulfonation and carbamate formation. Yield optimization may require adjusting stoichiometric ratios (e.g., chlorosulfonic acid as a sulfonating agent) and reaction conditions (temperature, solvent polarity). Comparative analysis of analogous sulfamates (e.g., 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate) suggests that intermediates with electron-withdrawing groups benefit from controlled stepwise coupling . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO) is critical for isolating high-purity products .
Q. How should researchers characterize the structural integrity of this compound?
Structural validation requires a combination of spectroscopic techniques:
- NMR : Analyze chemical shifts for sulfonyl (δ ~3.5–4.0 ppm for CH2-SO2) and carbamate (δ ~3.0–3.3 ppm for N-CH3) groups.
- IR : Confirm sulfonyl (1150–1250 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.
- Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (e.g., C15H14Cl2N2O4S: 389.25 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While full toxicological data are limited, standard precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and fume hoods for aerosol prevention.
- First aid : Immediate skin washing with water for 15+ minutes and medical consultation for inhalation exposure .
- Storage : Inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis .
Q. What are the primary applications of this compound in pharmaceutical research?
Its sulfamate and carbamate moieties make it a candidate for drug discovery, particularly in oncology (kinase inhibition) and antimicrobial studies. The chloro-sulfonyl group enhances electrophilicity, enabling covalent binding to target enzymes (e.g., proteases) .
Q. How can researchers address solubility challenges during in vitro assays?
Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility. Pre-formulation studies with PEG-based matrices may also enhance bioavailability .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s biological activity across different cell lines?
Discrepancies may arise from variable expression of target enzymes (e.g., sulfatases). To address this:
- Perform knockdown/knockout experiments to confirm target dependency.
- Use isotopic labeling (e.g., ³⁵S) to track metabolic stability and metabolite formation .
- Cross-validate findings with structurally related sulfamates (e.g., 4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate) to isolate substituent effects .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel synthetic pathways?
- Density Functional Theory (DFT) : Model transition states for sulfonate ester formation and carbamate stability.
- Molecular docking : Screen against enzyme libraries (e.g., ChEMBL) to predict off-target interactions.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with reaction yields or bioactivity .
Q. How should researchers design experiments to elucidate the compound’s degradation products under physiological conditions?
- Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or S9 liver microsomes, followed by LC-MS/MS analysis.
- Stability studies : Monitor hydrolysis kinetics at varying pH (2–9) to identify labile bonds (e.g., carbamate cleavage at alkaline pH) .
Q. What methodologies are recommended for reconciling conflicting spectral data in structural characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons and confirm coupling patterns.
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state conformation.
- Comparative analysis : Cross-reference with published spectra of analogues (e.g., ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate) .
Q. How can theoretical frameworks guide the optimization of this compound’s selectivity in enzyme inhibition?
- Transition-state analog design : Use enzyme active-site crystallography to refine the sulfonyl group’s geometry.
- Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing chloro with trifluoromethyl) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors from sulfonate) for target engagement .
Properties
IUPAC Name |
2-chlorosulfonylethyl N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-7(2)5(8)11-3-4-12(6,9)10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFPHDKRGAKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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